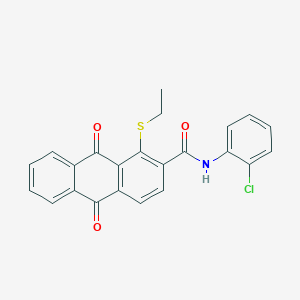![molecular formula C28H31F3N2O4 B15006602 2,2,2-trifluoroethyl 2-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)cyclohexanecarboxylate](/img/structure/B15006602.png)
2,2,2-trifluoroethyl 2-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that features a trifluoroethyl group, an indole derivative, and a cyclohexane carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoroethyl Group: This step involves the reaction of the indole derivative with a trifluoroethylating agent, such as trifluoroethyl iodide, under basic conditions.
Formation of the Carbamate Linkage: The indole derivative is then reacted with an isocyanate to form the carbamate linkage.
Cyclohexane Carboxylate Formation: Finally, the compound is esterified with cyclohexane carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s indole derivative is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The trifluoroethyl group imparts unique properties, such as increased hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways involving indole derivatives.
作用机制
The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by increasing hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- (2,2,2-Trifluoroethyl)benzene
- 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Uniqueness
2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its combination of a trifluoroethyl group, an indole derivative, and a cyclohexane carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C28H31F3N2O4 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl 2-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H31F3N2O4/c1-18-21(24-15-20(11-12-25(24)33-18)36-16-19-7-3-2-4-8-19)13-14-32-26(34)22-9-5-6-10-23(22)27(35)37-17-28(29,30)31/h2-4,7-8,11-12,15,22-23,33H,5-6,9-10,13-14,16-17H2,1H3,(H,32,34) |
InChI 键 |
FKNOVOHFSNGYLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC(=O)C4CCCCC4C(=O)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B15006520.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B15006529.png)

![N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B15006545.png)
![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
![3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B15006553.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15006564.png)
![4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B15006570.png)
methanone](/img/structure/B15006577.png)
![7,7-Dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B15006586.png)
![3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15006595.png)


![6-tert-butyl-2-{[(4-fluorophenyl)carbonyl]amino}-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006610.png)
